

Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo

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Compound of Interest

Compound Name: Carotegrast

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Carotegrast methyl, an orally administered $\alpha 4$ -integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clinical trial. The head-to-head comparison against a placebo revealed a statistically significant improvement in clinical response rates for patients treated with **carotegrast** methyl. This guide provides a comprehensive overview of the clinical trial data, experimental protocols, and the mechanism of action of **carotegrast** methyl for researchers, scientists, and drug development professionals.

Efficacy in Moderately Active Ulcerative Colitis

The primary endpoint of the multicenter, randomized, double-blind, placebo-controlled, phase 3 study (AJM300/CT3) was the clinical response rate at week 8.^[1] The trial enrolled 203 patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.^[1]

Key Findings:

- At week 8, a significantly higher proportion of patients in the **carotegrast** methyl group achieved a clinical response compared to the placebo group.^{[2][3][4]}
- Statistically significant improvements were also noted in secondary endpoints, including mucosal remission rate and rectal bleeding disappearance rate for the **carotegrast** methyl group.^[1]

- The study continued for up to 24 weeks for patients who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, with continued positive outcomes for the **carotegrast** methyl group.[5]

Efficacy Outcome	Carotegrast Methyl (n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response at Week 8	45% (46 patients)	21% (21 patients)	3.30 (1.73–6.29)	0.00028

Table 1: Clinical Response Rate at Week 8.[2][3][4]

Safety and Tolerability Profile

Carotegrast methyl was well-tolerated among the study participants. The incidence of adverse events was similar between the **carotegrast** methyl and placebo groups.[2][3][6]

- The most commonly reported adverse event was nasopharyngitis.[3][6]
- Most adverse events were mild to moderate in severity.[3][6]
- No deaths were reported during the study.[3][6] A serious adverse event of anal abscess was reported in one patient in the **carotegrast** methyl group but was considered unrelated to the study drug.[3]

Adverse Event	Carotegrast Methyl (n=102)	Placebo (n=101)
Any Adverse Event	38% (39 patients)	39% (39 patients)
Nasopharyngitis	10% (10 patients)	11% (11 patients)
Treatment-Related Nasopharyngitis	3% (3 patients)	4% (4 patients)
Serious Adverse Events	1 patient (anal abscess, unrelated)	0 patients

Table 2: Incidence of Adverse Events.[2][3][6]

Experimental Protocols

The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 82 hospitals and clinics in Japan.[2][3][4]

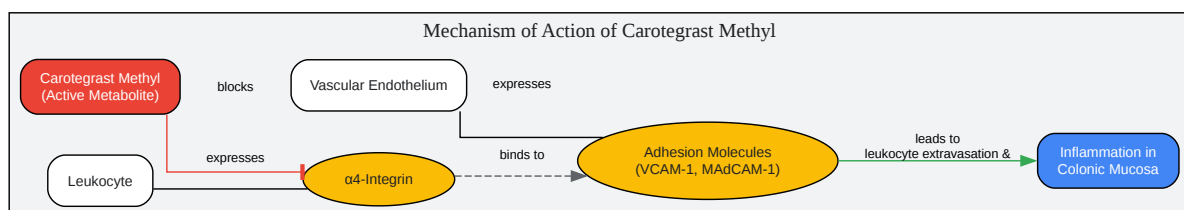
Patient Population: The study enrolled patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥ 2 , and a rectal bleeding subscore of ≥ 1 , who had an inadequate response or intolerance to mesalazine.[2][3][4]

Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either 960 mg of **carotegrast methyl** or a placebo, administered orally three times daily for 8 weeks.[2][3][7] For those who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, the treatment was continued for up to 24 weeks.[2][7]

Primary and Secondary Endpoints: The primary endpoint was the proportion of patients with a clinical response at week 8, defined as a reduction in the Mayo Clinic score of $\geq 30\%$ and ≥ 3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥ 1 or a rectal bleeding subscore of ≤ 1 . [3] Secondary endpoints included the endoscopic remission rate.[8]

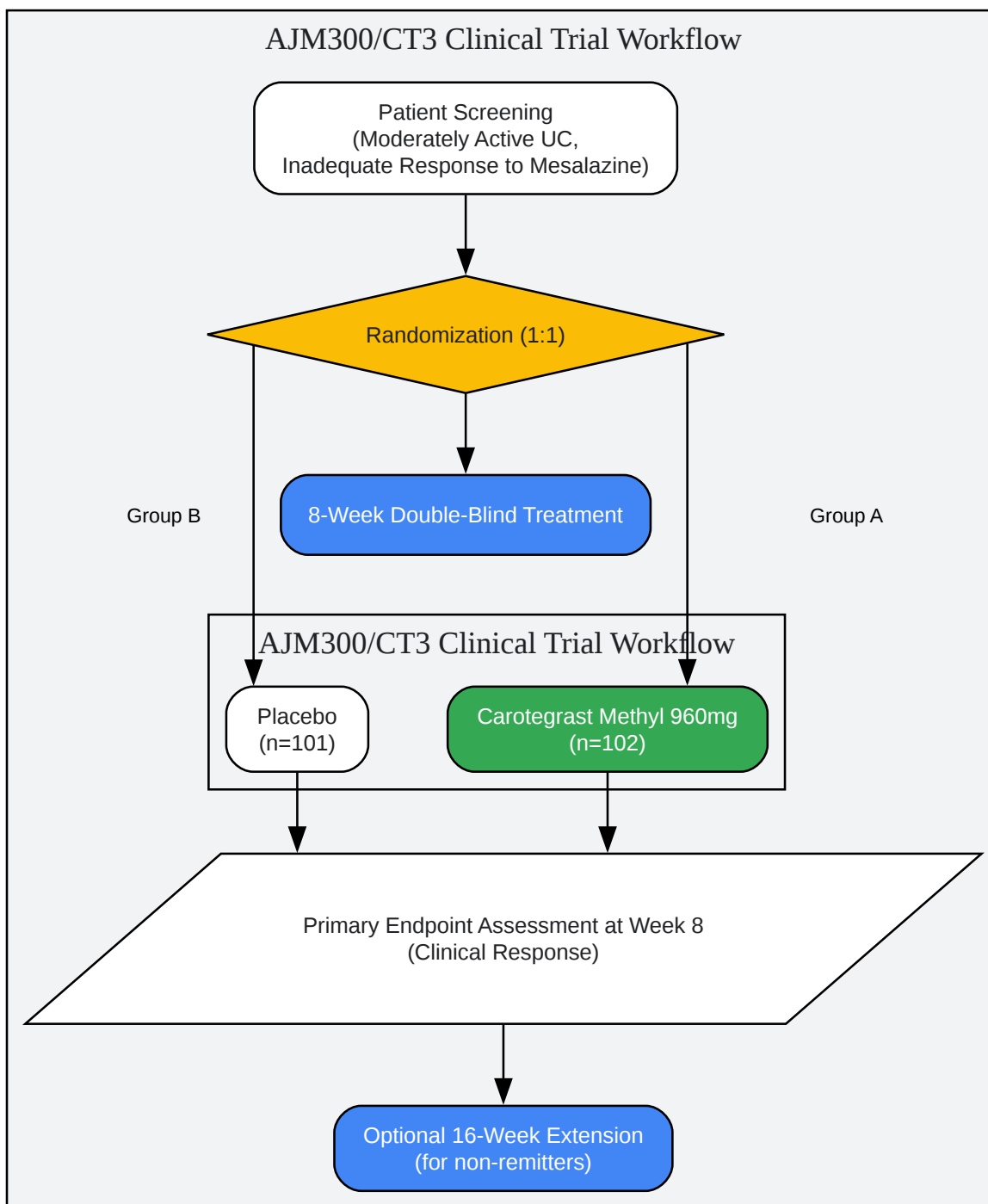
Visualizing the Mechanism and Trial Workflow

To better understand the biological activity of **carotegrast methyl** and the design of the clinical trial, the following diagrams are provided.



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Caption: Mechanism of action of **carotegrast methyl**.

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Caption: Workflow of the AJM300/CT3 clinical trial.

Carotegrast methyl, with its targeted mechanism of inhibiting $\alpha 4$ -integrin, presents a novel oral therapeutic option for patients with moderately active ulcerative colitis who have not responded adequately to conventional therapy.[9][10][11] The robust data from the phase 3 clinical trial underscores its potential as an effective and well-tolerated induction therapy.[2][3] The drug received its first approval in Japan in March 2022 for the treatment of moderate ulcerative colitis.[9]

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